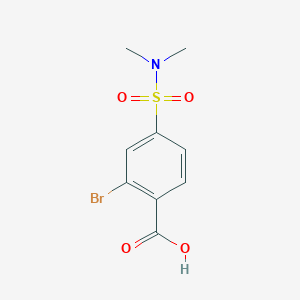

2-Bromo-4-(dimethylsulfamoyl)benzoic acid

Description

Overview of Halogenated Benzoic Acids in Chemical Synthesis

Halogenated benzoic acids are a class of aromatic carboxylic acids that feature one or more halogen atoms (F, Cl, Br, I) attached to the benzene (B151609) ring. These compounds are of considerable importance in organic synthesis, serving as fundamental building blocks for a wide array of more complex molecules. The presence of a halogen atom provides a reactive site for various chemical transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

Furthermore, the electronic properties of the halogen substituent can influence the reactivity of the benzoic acid ring and the acidity of the carboxyl group. Halogenated benzoic acid derivatives are key precursors in the manufacturing of numerous commercial products, including pharmaceuticals, agrochemicals, and dyes. researchgate.net For instance, fluoro- and chloro-substituted benzoic acids are recognized as important precursors for various agricultural and medicinal products. researchgate.net Their utility in medicinal chemistry is also well-documented, where they are incorporated into the structure of potential therapeutic agents to modulate biological activity. nih.gov The synthesis of halogenated benzoic acids can be achieved through several methods, including the direct halogenation of benzoic acid or the oxidation of halogenated toluenes. wikipedia.orgijisrt.com

Contextualizing Sulfamoyl-Substituted Aromatic Systems in Organic Chemistry

The sulfamoyl group (–SO₂NR₂) is a key functional group in organic and medicinal chemistry. Aromatic systems bearing a sulfamoyl substituent, often in the form of sulfonamides, are a cornerstone of many therapeutic drugs, famously including antibacterial sulfa drugs. The inclusion of a sulfamoyl moiety can impart specific physicochemical properties to a molecule, such as influencing its acidity, solubility, and ability to engage in hydrogen bonding.

In the context of drug design, sulfamoyl-substituted aromatic compounds are investigated for a wide range of biological activities. Research has demonstrated their potential as inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer. nih.gov Additionally, sulfamoyl benzoic acid analogues have been designed and synthesized to act as specific agonists for receptors such as the lysophosphatidic acid (LPA₂) receptor, which plays a role in protective effects within the gut. nih.gov The synthesis of these systems often involves the chlorosulfonation of a benzoic acid derivative followed by reaction with a suitable amine to form the desired sulfonamide. nih.gov As a class, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide) is utilized as a crosslinking reagent in organic synthesis.

Significance of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid as a Research Target

The specific significance of this compound lies in its utility as a multifunctional synthetic intermediate. While extensive studies on the compound as a final product are not prevalent, its molecular architecture makes it a valuable tool for chemical synthesis and drug discovery. The molecule possesses three distinct functional points for chemical modification:

The carboxylic acid group , which can be readily converted into esters, amides, or other derivatives.

The bromo substituent at the ortho-position, which serves as a prime handle for metal-catalyzed cross-coupling reactions to introduce diverse substituents and build molecular complexity.

The dimethylsulfamoyl group , which can influence the molecule's electronic properties and provides a site for potential biological interactions.

This trifunctional nature allows chemists to use this compound as a scaffold. By selectively reacting at one of these sites while preserving the others, researchers can systematically generate libraries of novel compounds. These new molecules, based on the sulfamoyl benzoic acid core, can then be screened for various biological activities, such as those seen in related structures that act as enzyme inhibitors or receptor agonists. nih.govnih.gov The compound is commercially available from suppliers of research chemicals, underscoring its role as a building block for research and development purposes. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1825545-13-8 |

| Molecular Formula | C₉H₁₀BrNO₄S |

| Molecular Weight | 308.15 g/mol |

| IUPAC Name | 2-bromo-4-(N,N-dimethylsulfamoyl)benzoic acid |

| SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br uni.lu |

| InChI Key | QXHSQLWDGLWDCZ-UHFFFAOYSA-N |

Historical Development and Evolution of Related Aromatic Acid Synthesis Methodologies

The synthesis of aromatic acids has a rich history intertwined with the development of organic chemistry itself. One of the earliest industrial methods for producing benzoic acid, the simplest aromatic carboxylic acid, involved the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org An even earlier process involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in water. wikipedia.org For a long time, the only source for benzoic acid was gum benzoin, from which it was obtained by dry distillation. wikipedia.org

Over time, laboratory-scale synthesis methodologies evolved to offer greater versatility and control. Key developments include:

Oxidation of Alkylbenzenes: The oxidation of an alkyl group attached to an aromatic ring to a carboxyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) became a standard method.

Hydrolysis of Nitriles: Aromatic nitriles (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. This method is valuable as the nitrile group can be introduced to the aromatic ring via reactions like the Sandmeyer reaction.

Carbonation of Grignard Reagents: The reaction of an arylmagnesium halide (a Grignard reagent, Ar-MgBr) with carbon dioxide, followed by an acidic workup, provides a reliable route to aromatic carboxylic acids. This method is particularly useful for preparing acids that may not be accessible through direct oxidation. wikipedia.org

The synthesis of substituted aromatic acids, such as halogenated or sulfamoyl-containing variants, builds upon these foundational methods. For example, the synthesis of sulfamoyl-benzamides often begins with the chlorosulfonation of a benzoic acid, a reaction that itself is a part of the broader history of electrophilic aromatic substitution reactions. nih.gov These evolving methodologies have provided chemists with a robust toolkit to create a vast range of functionalized aromatic acids for research and industrial applications.

Properties

IUPAC Name |

2-bromo-4-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSQLWDGLWDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Bromo 4 Dimethylsulfamoyl Benzoic Acid

Direct Synthesis Approaches to 2-Bromo-4-(dimethylsulfamoyl)benzoic acid

Direct synthesis approaches aim to introduce the bromo and dimethylsulfamoyl groups in a minimal number of steps, starting from readily available precursors. These methods can be broadly categorized into two strategies: regioselective bromination of a sulfamoylated benzoic acid and sulfamoylation of a brominated benzoic acid.

Regioselective Bromination Strategies on (Dimethylsulfamoyl)benzoic Acid Precursors

This approach involves the direct bromination of 4-(dimethylsulfamoyl)benzoic acid. The key challenge in this strategy lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction. Both the carboxylic acid (-COOH) and the dimethylsulfamoyl (-SO₂N(CH₃)₂) groups are electron-withdrawing and are known to be meta-directing groups. askfilo.comquora.com Consequently, direct bromination would be expected to yield predominantly the 3-bromo and 5-bromo isomers, where the incoming electrophile is directed to the positions meta to both existing substituents. The formation of the desired 2-bromo isomer, which is ortho to both the carboxylic acid and the dimethylsulfamoyl groups, is electronically disfavored and sterically hindered.

To achieve the desired, yet challenging, regioselectivity, a systematic optimization of brominating agents and reaction conditions would be necessary. A variety of brominating agents could be explored, ranging from molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to N-bromosuccinimide (NBS) with a suitable initiator.

| Brominating Agent | Catalyst/Initiator | Typical Solvent | Temperature Range (°C) |

| Br₂ | FeBr₃ | Dichloromethane, Acetic Acid | 0 - 50 |

| NBS | AIBN, Benzoyl Peroxide | Carbon tetrachloride, Acetonitrile | 50 - 100 |

| Br₂ | H₂SO₄ | Oleum | 20 - 80 |

This table presents a hypothetical optimization matrix for the bromination of 4-(dimethylsulfamoyl)benzoic acid, based on common bromination conditions for deactivated aromatic rings.

The choice of solvent can also influence the reaction's outcome. Polar solvents might favor certain transition states over others, potentially altering the isomeric product distribution. Temperature is another critical parameter; higher temperatures could overcome the activation energy barrier for the formation of the less favored 2-bromo isomer, but might also lead to a decrease in selectivity and the formation of polybrominated byproducts.

The role of the catalyst in electrophilic bromination is to polarize the bromine molecule, generating a more potent electrophile. While traditional Lewis acids like FeBr₃ are commonly used, the exploration of alternative catalytic systems could offer a pathway to altered regioselectivity. For instance, solid acid catalysts or metal complexes might offer shape-selective catalysis, favoring substitution at the less sterically accessible 2-position. However, there is currently a lack of specific literature precedent for a catalytic system that would effectively override the strong meta-directing influence of both the carboxylic acid and sulfamoyl groups to favor ortho-bromination in this specific substrate.

Sulfamoylation Strategies on Bromobenzoic Acid Precursors

A more regiochemically controlled and plausible route to this compound involves the introduction of the dimethylsulfamoyl group onto a pre-existing 2-bromobenzoic acid framework. This approach circumvents the challenges of regioselective bromination on a deactivated ring.

The introduction of a dimethylsulfamoyl group typically proceeds through a two-step sequence: chlorosulfonylation of the aromatic ring followed by amination with dimethylamine (B145610). A plausible precursor for this route is 2-bromo-4-sulfobenzoic acid. A known patent describes the conversion of the potassium salt of 2-bromo-4-sulfobenzoic acid to 2-bromo-4-(chlorosulfonyl)benzoyl chloride using thionyl chloride and a catalytic amount of DMF. googleapis.com This intermediate possesses the necessary functionalities for the subsequent steps.

The reaction of the resulting 2-bromo-4-(chlorosulfonyl)benzoyl chloride with dimethylamine would then yield the desired N,N-dimethylsulfamoyl group. This amination is a standard and generally high-yielding reaction for the synthesis of sulfonamides.

| Step | Reagent(s) | Product |

| 1 | Thionyl chloride, DMF | 2-Bromo-4-(chlorosulfonyl)benzoyl chloride |

| 2 | Dimethylamine | 2-Bromo-4-(dimethylsulfamoyl)benzoyl chloride |

| 3 | Water (Hydrolysis) | This compound |

This table outlines the key steps in the sulfamoylation of a 2-bromo-4-sulfobenzoic acid derivative.

The success of this synthetic strategy hinges on the selective functionalization of the 2-bromobenzoic acid core. The starting material, 2-bromobenzoic acid, is commercially available. The key transformation is the introduction of a sulfonyl group at the 4-position. This can be achieved through sulfonation with fuming sulfuric acid (oleum). The bromo group is an ortho, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects are cooperative, favoring substitution at the position para to the bromine and meta to the carboxylic acid, which is the 4-position.

Once 2-bromo-4-sulfobenzoic acid is obtained, the subsequent conversion to the sulfonyl chloride and then to the dimethylsulfonamide can proceed as described above. The final step would involve the hydrolysis of the benzoyl chloride, which is typically straightforward.

This multi-step approach, while longer, offers a much higher degree of control over the regiochemistry and is therefore the more rational and likely successful synthetic route for the preparation of this compound.

Multi-step Convergent and Linear Synthetic Pathways

The construction of this compound is typically achieved through multi-step linear sequences, where a starting material is sequentially modified to build the target molecule. These pathways often begin with readily available halogenated toluene (B28343) derivatives, which then undergo a series of transformations including sulfamoylation, bromination, and oxidation.

A common starting point for the synthesis of this compound is a halogenated toluene derivative. A plausible synthetic route begins with a compound like 4-chlorotoluene. The synthesis can be envisioned to proceed through the following key steps:

Sulfonylation: The initial step involves the introduction of a sulfonyl chloride group at the position para to the methyl group. This is typically achieved through chlorosulfonylation using chlorosulfonic acid.

Amination: The resulting sulfonyl chloride is then reacted with dimethylamine to form the dimethylsulfamoyl group.

Bromination: A bromine atom is introduced at the ortho position relative to the newly formed dimethylsulfamoyl group.

Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, yielding the final product.

This linear sequence allows for the controlled installation of the required functional groups in a specific order to achieve the desired substitution pattern.

The conversion of the methyl group on the toluene ring to a carboxylic acid is a critical step in the synthesis of benzoic acid derivatives. rsc.org The commercial production of benzoic acid from toluene often involves heating the substrate with cobalt acetate (B1210297) and a bromide promoter in acetic acid at high temperatures and pressures. rsc.org

Another mild oxidation method utilizes nitric acid. While effective, this method can sometimes lead to nitration of the aromatic ring as a side reaction, which needs to be carefully controlled. Biocatalytic oxidation reactions, which use enzymes to catalyze the transformation, offer a highly selective and environmentally friendly alternative. researchgate.net

| Oxidizing Agent | Conditions | Advantages | Disadvantages |

| Potassium Permanganate (B83412) (KMnO4) | Aqueous solution, heat | High yield, readily available | Can be difficult to control, produces MnO2 waste |

| Nitric Acid (HNO3) | Concentrated or dilute, heat | Effective for a range of substrates | Can cause nitration, corrosive |

| Biocatalysts (e.g., peroxygenase) | Mild, aqueous conditions | High selectivity, environmentally friendly | Can be expensive, may require specific conditions |

Catalytic oxidation processes are highly favored in industrial applications due to their efficiency and the ability to use milder reaction conditions. The liquid-phase oxidation of toluene to benzoic acid is often a diffusion-controlled reaction. ijcce.ac.ir The use of catalysts can significantly enhance the reaction rate and selectivity.

Transition metal salts, such as those of cobalt and manganese, are commonly used as catalysts in the air oxidation of toluene. researchgate.netufv.br These catalysts facilitate the formation of radical intermediates, which then react with oxygen to form the desired benzoic acid. researchgate.net The catalytic cycle typically involves the oxidation of the metal catalyst to a higher oxidation state, which then abstracts a hydrogen atom from the methyl group of toluene.

Recent research has focused on developing heterogeneous catalysts for the oxidation of toluene, which offer advantages in terms of catalyst recovery and reuse. rsc.org For instance, a method has been developed for the liquid-phase oxidation of toluene to benzoic acid at atmospheric pressure using a heterogeneous supported reagent in the presence of a carboxylic acid promoter. rsc.org

| Catalyst System | Oxidant | Conditions | Key Features |

| Cobalt Acetate/Bromide | Air/Oxygen | High temperature and pressure | Established industrial process, high conversion |

| Mn3O4 Nanoparticles on CNTs | Oxygen | Solvent-free, with initiator | High selectivity to benzyl (B1604629) alcohol and benzaldehyde |

| Heterogeneous Supported Reagents | Oxygen | Atmospheric pressure, with promoter | Catalyst can be recovered and reused, milder conditions |

Achieving the specific 1-bromo-2-carboxy-4-dimethylsulfamoyl substitution pattern on the benzene (B151609) ring requires careful control of the directing effects of the substituents. The sulfamoyl group is a meta-director, while the methyl group is an ortho, para-director.

One effective strategy involves introducing the sulfamoyl group first. The chlorosulfonylation of toluene, for instance, primarily yields the para-substituted product due to the steric hindrance of the methyl group. Subsequent reaction with dimethylamine provides the 4-(dimethylsulfamoyl)toluene intermediate.

The next step is the bromination of this intermediate. The dimethylsulfamoyl group is deactivating and a meta-director, while the methyl group is activating and an ortho, para-director. In this case, the activating effect of the methyl group will direct the incoming bromine atom to one of the ortho positions. This selective bromination is crucial for obtaining the desired substitution pattern. The use of specific brominating agents and catalysts can further enhance the regioselectivity of this step. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a suitable catalyst can provide good control over the position of bromination.

Oxidation Reactions for Carboxylic Acid Formation from Substituted Toluene Intermediates

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. wjpmr.com In the context of this compound synthesis, several green chemistry principles can be incorporated.

One of the key principles is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.orgresearchgate.net By carefully designing the synthetic route and choosing reactions with high atom economy, waste generation can be significantly reduced.

The use of safer solvents and auxiliaries is another important aspect. acs.org Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly improve the environmental profile of the synthesis. numberanalytics.comsigmaaldrich.comwikipedia.org For instance, conducting oxidation reactions in water or under solvent-free conditions is a greener approach. rsc.orgmdpi.com

Catalysis plays a crucial role in green chemistry by enabling the use of milder reaction conditions and reducing the need for stoichiometric reagents. wjpmr.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Using addition reactions instead of substitution or elimination reactions. |

| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using water or supercritical CO2 as a reaction medium. wikipedia.orgrsc.org |

| Catalysis | Employing catalysts to reduce energy consumption and waste generation. | Using heterogeneous catalysts for oxidation reactions that can be easily recovered and recycled. rsc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy use. | Utilizing highly active catalysts that allow for lower reaction temperatures. brazilianjournals.com.br |

Development of Solvent-Free and Aqueous Reaction Media

There is no available information on the development or application of solvent-free or aqueous-based synthetic methods specifically for this compound.

Atom Economy and Process Efficiency Considerations in Synthetic Route Selection

Further research and publication of the synthetic methodologies for this compound are required before a meaningful analysis of its sustainable production can be undertaken.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Dimethylsulfamoyl Benzoic Acid

Elucidation of Bromination Reaction Mechanisms on Benzoic Acid Derivatives

The introduction of a bromine atom to a benzoic acid derivative is a classic example of an electrophilic aromatic substitution reaction. The mechanism and outcome of this reaction are significantly influenced by the electronic properties of the substituents already present on the benzene (B151609) ring.

The electrophilic aromatic substitution (EAS) mechanism for the bromination of benzene and its derivatives generally proceeds in two main steps. masterorganicchemistry.comlibretexts.org First, an electrophile, in this case, a positively polarized bromine species, is attacked by the π-electrons of the aromatic ring. This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For the bromination of less reactive aromatic rings, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is often required to generate a sufficiently strong electrophile. libretexts.org The catalyst polarizes the Br-Br bond in molecular bromine (Br₂), making one bromine atom more electrophilic and susceptible to attack by the benzene ring. libretexts.orglibretexts.org

The stability of the intermediate arenium ion is a crucial factor in determining the reaction's regioselectivity. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. nih.gov

In the case of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, the aromatic ring bears three substituents:

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director. youtube.com Its electron-withdrawing nature, through both induction and resonance, reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. labxchange.org This deactivation is more pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position. gla.ac.ukyoutube.com

-SO₂N(CH₃)₂ (Dimethylsulfamoyl): This group is a strong electron-withdrawing group, making it a powerful deactivator and a meta-director.

The combined effect of these substituents makes the aromatic ring of this compound significantly deactivated towards further electrophilic substitution. The directing effects are competitive, with the bromine atom favoring the ortho and para positions, while the carboxylic acid and dimethylsulfamoyl groups direct to the meta positions relative to themselves.

| Substituent | Electronic Effect | Directing Influence |

| -COOH | Deactivating | meta |

| -Br | Deactivating | ortho, para |

| -SO₂N(CH₃)₂ | Deactivating | meta |

Mechanisms of Carboxylic Acid Derivatization and Activation

The carboxylic acid functionality is a versatile handle for various synthetic transformations, most notably the formation of esters and amides.

Esterification of carboxylic acids with alcohols is a reversible reaction, and its kinetics and thermodynamics are well-studied. The reaction is typically acid-catalyzed. A study on the esterification of benzoic acid with 1-butyl alcohol found the reaction to be first order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions in this specific system were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Thermodynamically, the reaction is an equilibrium process. mdpi.com To drive the reaction toward the formation of the ester, common strategies include using an excess of one reactant (often the alcohol) or removing water as it is formed.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature because the acid-base reaction to form a salt is much faster. youtube.com Therefore, the carboxylic acid must be "activated."

A common method of activation is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with an amine to form the amide. youtube.com

Alternatively, coupling reagents are widely used to facilitate amide bond formation. organic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). luxembourg-bio.com The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. researchgate.net

| Activation Method | Reagent Example | Reactive Intermediate |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl chloride |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

Reactivity of the Sulfamoyl Group in Synthetic Transformations

The sulfamoyl group (-SO₂NR₂) is generally a robust and stable functional group. The nitrogen atom is non-basic and non-nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. While direct transformations of the sulfamoyl group are not common, they can be achieved under specific conditions. For example, sulfamoyl azides can be generated from secondary amines and participate in reactions to form 1-sulfamoyl-1,2,3-triazoles. nih.govnih.gov Additionally, methods for the sulfamoylation of alcohols and amines have been developed using various reagents. researchgate.netorganic-chemistry.org However, in the context of a complex molecule like this compound, the sulfamoyl group is more likely to act as a stable directing group and electronic modifier rather than a reactive center for further synthetic transformations under typical conditions.

Nucleophilic Attack and Potential Rearrangement Mechanisms

Reactions involving this compound are often characterized by nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group—in this case, the bromide ion—on the aromatic ring. The feasibility and rate of such a reaction are highly dependent on the electronic nature of the substituents on the benzene ring.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The first step, which is generally rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. This attack is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the resulting negatively charged intermediate. This intermediate is known as a Meisenheimer complex. wikipedia.orglibretexts.org

For this compound, the dimethylsulfamoyl group (-SO2N(CH3)2) and the carboxylic acid group (-COOH) are both electron-withdrawing. The sulfonyl group, in particular, is a powerful electron-withdrawing group and plays a crucial role in activating the ring towards nucleophilic attack. masterorganicchemistry.com The attack of a nucleophile (Nu-) at the C-2 position (the carbon attached to the bromine) leads to the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the oxygen atoms of the sulfonyl and carboxyl groups, which significantly stabilizes the complex and lowers the activation energy for its formation.

While direct nucleophilic substitution of the bromine atom is the most probable reaction pathway, the potential for rearrangement reactions, though less common for this specific substrate, should be considered in broader mechanistic explorations. Rearrangement reactions in aromatic systems can sometimes occur under specific conditions, often involving the formation of highly reactive intermediates. However, for a substrate like this compound under typical nucleophilic substitution conditions, rearrangements such as the benzilic acid rearrangement are not expected as they involve different functional group arrangements (e.g., 1,2-diketones). wikipedia.org

The following table outlines the key steps in the proposed nucleophilic attack mechanism:

| Step | Description | Intermediate | Key Factors |

| 1. Nucleophilic Addition | A nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a tetrahedral intermediate. | Meisenheimer Complex | Rate-determining step; facilitated by electron-withdrawing groups. |

| 2. Resonance Stabilization | The negative charge of the intermediate is delocalized across the aromatic ring and onto the sulfonyl and carboxyl groups. | Stabilized Meisenheimer Complex | Crucial for lowering the activation energy. |

| 3. Elimination of Leaving Group | The aromaticity of the ring is restored through the expulsion of the bromide ion. | Substituted Product | Fast step. |

The Role of the Sulfonyl Moiety in Directing Reaction Dynamics

The dimethylsulfamoyl group at the C-4 position exerts a profound influence on the reaction dynamics, primarily through its strong electron-withdrawing nature. This influence is twofold: it activates the ring for nucleophilic attack and directs the regioselectivity of the substitution.

The activating effect of the sulfonyl group is a consequence of its ability to stabilize the negatively charged Meisenheimer complex formed during the SNAr reaction. By withdrawing electron density from the ring, both inductively and through resonance, the sulfonyl group makes the aromatic ring more electrophilic and thus more susceptible to attack by a nucleophile. masterorganicchemistry.com This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group through resonance. In the case of this compound, the sulfonyl group is in the para position relative to the bromine atom, providing optimal stabilization for the Meisenheimer complex.

The directing effect of the sulfonyl moiety ensures that nucleophilic substitution occurs predominantly at the carbon atom bearing the bromine atom. The presence of this powerful activating group at the para position significantly lowers the energy barrier for nucleophilic attack at the C-2 position compared to other positions on the ring.

The following table summarizes the electronic effects of the substituents in this compound and their role in directing the reaction:

| Substituent | Position | Electronic Effect | Role in Reaction Dynamics |

| -Br | C-2 | Good Leaving Group, Inductive Electron Withdrawal | Site of nucleophilic attack and displacement. |

| -SO2N(CH3)2 | C-4 | Strong Electron-Withdrawing (Inductive & Resonance) | Activates the ring for SNAr; stabilizes the Meisenheimer complex. |

| -COOH | C-1 | Electron-Withdrawing (Inductive & Resonance) | Contributes to the overall activation of the ring. |

Derivatization and Functionalization Strategies of 2 Bromo 4 Dimethylsulfamoyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid

The carboxylic acid group is a primary site for modification, allowing for the introduction of a wide range of functionalities through esterification, amidation, and reduction.

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. This equilibrium-driven reaction typically requires the use of excess alcohol as the solvent to favor ester formation.

For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the benzoic acid into its corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the desired ester.

Another effective method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct condensation of the carboxylic acid with an alcohol. These reagents are particularly useful for synthesizing more complex esters.

The resulting esters of this compound are valuable intermediates. For example, the methyl or ethyl esters are often used in palladium-catalyzed cross-coupling reactions, as the ester group can be less reactive or offer better solubility than the free carboxylic acid under certain reaction conditions.

Table 1: Representative Esterification Methods for Substituted Benzoic Acids This table presents common methods applicable for the esterification of this compound, with conditions and typical yields based on analogous transformations of other substituted benzoic acids.

| Method | Reagents and Conditions | Typical Yield (%) | Reference(s) |

| Fischer Esterification | Alcohol (solvent), H₂SO₄ (cat.), Reflux | 60-95 | |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂, Reflux 2. Alcohol, Pyridine | 85-98 | |

| DCC Coupling | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | 80-95 |

The synthesis of amides from this compound is a key transformation for building more complex molecular architectures, particularly in the context of medicinal chemistry where the amide bond is a fundamental linkage. Direct amidation by heating the carboxylic acid with an amine is generally inefficient and requires harsh conditions.

A more practical and widely used approach is the conversion of the carboxylic acid to an acyl chloride, as described for esterification. The resulting 2-bromo-4-(dimethylsulfamoyl)benzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide with high efficiency. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents provide a mild and efficient method for the direct formation of amide bonds. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC are commonly employed to activate the carboxylic acid, facilitating its reaction with an amine. These methods are known for their high yields and tolerance of a wide range of functional groups.

The amides derived from this compound are significant in the development of bioactive molecules. For instance, related sulfamoylbenzoic acid derivatives have been utilized as intermediates in the synthesis of various enzyme inhibitors.

Table 2: Common Amidation Strategies for Aromatic Carboxylic Acids This table outlines prevalent methods for the synthesis of amides from this compound, with data generalized from reactions on similar aromatic acids.

| Method | Reagents and Conditions | Typical Yield (%) | Reference(s) |

| Acyl Chloride Route | 1. SOCl₂, Reflux 2. Amine, Et₃N, CH₂Cl₂ | 90-99 | |

| Peptide Coupling (HATU) | Amine, HATU, DIPEA, DMF | 85-98 | |

| Direct Cu-catalyzed | Amine, K₂CO₃, Cu powder, Cu₂O, 2-ethoxyethanol, 130 °C | 65-99 |

The carboxylic acid moiety of this compound can be reduced to either an aldehyde or a primary alcohol. The reduction to the corresponding 2-bromo-4-(dimethylsulfamoyl)benzyl alcohol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). Borane complexes (e.g., BH₃·THF) are also effective for this transformation.

The selective reduction to the aldehyde, 2-bromo-4-(dimethylsulfamoyl)benzaldehyde, is more challenging as aldehydes are readily reduced to alcohols. This transformation requires the use of milder, more sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this purpose. Another strategy involves the conversion of the carboxylic acid to a derivative, such as a Weinreb amide or an ester, which can then be selectively reduced to the aldehyde.

These reduction products, the benzyl (B1604629) alcohol and benzaldehyde, serve as versatile intermediates for further synthetic manipulations, including oxidation, nucleophilic addition, and the formation of other functional groups.

Reactions at the Aromatic Bromine Position of this compound

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide of this compound (or its ester/amide derivatives) is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. A wide variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are effective. The Suzuki-Miyaura coupling is highly valued for its tolerance of numerous functional groups and its reliability in forming aryl-aryl or aryl-vinyl bonds. For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. Typical catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands. This reaction is a powerful tool for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. The ester or amide derivatives of this compound are suitable substrates for this transformation.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling is the most common method for synthesizing aryl alkynes, which are versatile intermediates for further transformations.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table summarizes key cross-coupling reactions applicable to this compound derivatives, with conditions based on general procedures for substituted aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Biaryl, Aryl-alkene | |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Substituted alkene | |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Aryl alkyne |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Exploration of Alternative Transition Metal Catalysis

While palladium-catalyzed reactions are workhorses in organic synthesis, the exploration of alternative transition metals offers potential advantages in terms of cost, reactivity, and functional group tolerance. For the C-Br bond of this compound, copper-catalyzed cross-coupling reactions represent a viable and often complementary approach to palladium-based methods.

Copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. For instance, the coupling of aryl bromides with amines or alcohols in the presence of a copper catalyst and a suitable ligand can provide access to a diverse range of substituted anilines and phenols, respectively. The choice of ligand is often crucial for achieving high yields and good selectivity. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of copper catalysis on aryl bromides are well-established.

| Catalyst System | Nucleophile | Potential Product | General Conditions |

| CuI / Ligand | R-NH₂ | 2-(Alkyl/Aryl)amino-4-(dimethylsulfamoyl)benzoic acid | Base, high temperature |

| Cu₂O / Ligand | R-OH | 2-(Alkoxy/Aryloxy)-4-(dimethylsulfamoyl)benzoic acid | Base, high temperature |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides another pathway to functionalize the aryl ring by replacing the bromine atom. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, both the carboxylic acid and the dimethylsulfamoyl group are electron-withdrawing, which should activate the aryl ring towards nucleophilic attack.

The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion. The reactivity can be further enhanced under high temperature or microwave irradiation. This strategy allows for the introduction of a wide array of functional groups at the 2-position of the benzoic acid core.

| Nucleophile | Potential Product |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-(dimethylsulfamoyl)benzoic acid |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(dimethylsulfamoyl)benzoic acid |

| Piperidine | 2-(Piperidin-1-yl)-4-(dimethylsulfamoyl)benzoic acid |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom of this compound can be utilized to generate highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) would be expected to form the corresponding Grignard reagent. However, the presence of the acidic proton of the carboxylic acid is incompatible with the basic nature of the Grignard reagent. Therefore, protection of the carboxylic acid, for instance as an ester, would be necessary prior to attempting the Grignard formation. The resulting Grignard reagent could then be reacted with various electrophiles, such as aldehydes, ketones, and nitriles.

Organolithium Reagent Formation: Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, offers an alternative route to an organometallic intermediate. Similar to Grignard reagent formation, the acidic proton of the carboxylic acid must be protected. This method is often faster and occurs under milder conditions than Grignard formation. The resulting aryllithium species is a potent nucleophile for various synthetic transformations. A study on the bromine-lithium exchange with tert-butyllithium in aryl sulfonamide synthesis highlights the practicality of this approach, although specific application to this exact molecule requires further investigation. nih.gov

| Organometallic Reagent | Precursor (Protected) | Potential Subsequent Reactions |

| Grignard (R-MgBr) | Methyl 2-bromo-4-(dimethylsulfamoyl)benzoate | Reaction with aldehydes, ketones, CO₂, etc. |

| Organolithium (R-Li) | Methyl 2-bromo-4-(dimethylsulfamoyl)benzoate | Reaction with various electrophiles |

Modifications and Transformations of the Dimethylsulfamoyl Group

The dimethylsulfamoyl group, while often installed for its electronic properties or as a directing group, can also be a site for further chemical modification.

Hydrolysis and Amine Exchange Reactions of the Sulfonamide

The sulfonamide linkage in the dimethylsulfamoyl group can undergo hydrolysis under certain conditions, although it is generally considered a robust functional group. Strong acidic or basic conditions and elevated temperatures are typically required to cleave the sulfur-nitrogen bond. Acid-catalyzed hydrolysis would yield the corresponding sulfonic acid and dimethylamine (B145610) hydrochloride, while basic hydrolysis would produce the sulfonate salt and dimethylamine.

Amine exchange, or transamidation, reactions offer a pathway to modify the sulfonamide without complete cleavage. This can be achieved by reacting the N,N-dimethylsulfonamide with a different amine, often in the presence of a catalyst. This allows for the introduction of different alkyl or aryl substituents on the nitrogen atom, providing a route to a library of related sulfonamide derivatives.

Potential for Sulfonamide Cleavage and Subsequent Functionalization

Complete cleavage of the sulfonamide group can unmask a sulfonic acid functionality on the aromatic ring. This sulfonic acid can then be a handle for further functionalization. For instance, conversion to a sulfonyl chloride would allow for the synthesis of a new series of sulfonamides or sulfonate esters.

Reductive cleavage of sulfonamides is another potential strategy. Various reducing agents can be employed to cleave the S-N bond, which would ultimately lead to the formation of a sulfinic acid or a thiol, depending on the reaction conditions. These transformations would open up new avenues for derivatization of the 4-position of the benzoic acid core.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Dimethylsulfamoyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules, which in turn governs their physical and chemical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For a molecule like 2-bromo-4-(dimethylsulfamoyl)benzoic acid, a DFT calculation, often using a basis set such as B3LYP/6-311++G(d,p), would predict key geometric parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles.

The optimized structure would reveal the spatial arrangement of the benzoic acid core, the bromine atom, and the dimethylsulfamoyl group. It is expected that the phenyl ring would be largely planar, with the carboxyl and sulfamoyl groups exhibiting specific orientations relative to the ring. In studies of similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have shown good agreement between calculated and experimentally determined geometric parameters. researchgate.net For instance, the C-C bond lengths within the phenyl ring of such compounds are typically in the range of 1.389 to 1.407 Å, and the C-C-C bond angles are close to 120°. semanticscholar.org

Table 1: Representative Predicted Geometric Parameters for a Substituted Benzoic Acid (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | 1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-S bond length | ~1.77 Å |

| S=O bond length | ~1.45 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-C-C (ring) bond angle | 118° - 121° |

Note: This table is illustrative and shows typical values for similar compounds, not specific calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, representing the ease of removing an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small gap indicates a more reactive molecule. For various benzoic acid derivatives, this energy gap has been shown to be a crucial factor in their chemical behavior. researchgate.netresearchgate.net

In a molecule like this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring and the bromine atom, while the LUMO may be localized on the electron-withdrawing carboxyl and sulfamoyl groups.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

Note: These are typical energy ranges observed for similar aromatic compounds and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. actascientific.com The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. semanticscholar.orgactascientific.com

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, making them sites for electrophilic attack. The hydrogen atom of the carboxyl group and regions near the bromine atom might exhibit positive potential, indicating them as potential sites for nucleophilic interactions. semanticscholar.org MEP analysis of similar compounds has been effectively used to understand intermolecular interactions and reactive sites. researchgate.net

Reactivity Descriptors and Prediction of Chemical Behavior

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness using quantum chemical calculations. These reactivity descriptors are valuable for predicting the chemical behavior of molecules.

Fukui functions are used to describe the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Condensed Fukui functions, which are calculated for each atomic site, are particularly useful for predicting reaction sites. researchgate.net

fk+ : for nucleophilic attack (measures reactivity upon adding an electron).

fk- : for electrophilic attack (measures reactivity upon removing an electron).

fk0 : for radical attack.

By analyzing the values of the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to participate in different types of reactions. For example, atoms with a high fk+ value would be the preferred sites for nucleophilic attack.

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Global Electrophilicity Index (ω) : ω = χ2 / (2η)

These descriptors help in understanding the stability and reactivity of a molecule. actascientific.com For instance, a high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. The global electrophilicity index measures the propensity of a species to accept electrons. These parameters, when calculated for this compound, would offer significant insights into its chemical behavior and potential reaction pathways. Studies on related bromo-benzoic acid derivatives have utilized these descriptors to predict their reactivity. researchgate.net

Table 3: Illustrative Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Typical Value Range (eV) |

|---|---|---|

| Ionization Potential (I) | ≈ -EHOMO | 6.5 - 7.5 |

| Electron Affinity (A) | ≈ -ELUMO | 1.5 - 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 - 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 - 3.0 |

Note: This table presents illustrative values based on typical HOMO/LUMO energies for similar compounds and is not based on specific calculations for this compound.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-COOH, C-S, and S-N bonds. Density Functional Theory (DFT) calculations, a common computational method, would be employed to identify the most stable conformers and the energy barriers separating them.

The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. In many benzoic acid derivatives, the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is energetically favored due to extended π-conjugation. However, steric hindrance from the adjacent bromine atom could lead to a non-planar arrangement being the global minimum. Computational studies on ortho-substituted benzoic acids have shown that the energy barrier for the rotation of the carboxyl group is influenced by the size and nature of the substituent.

Another significant aspect of the conformational analysis is the orientation of the dimethylsulfamoyl group. The rotation around the C-S and S-N bonds will determine the spatial arrangement of the dimethylamino and sulfonyl moieties. These orientations will be influenced by a combination of steric effects and non-covalent interactions.

Table 1: Hypothetical Torsional Angles and Relative Energies for Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |

| 1 | 0° (planar) | 90° | 0.00 |

| 2 | 30° (non-planar) | 90° | 1.5 |

| 3 | 0° (planar) | 0° | 2.8 |

Note: This data is illustrative and based on typical values for substituted benzoic acids.

Solvation Effects on Reactivity and Structure via Continuum Models (e.g., PCM)

The structure and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. wikipedia.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field. wikipedia.org

PCM calculations can predict how the conformational equilibrium shifts in different solvents. For instance, a polar solvent might stabilize a conformer with a larger dipole moment more effectively than a nonpolar solvent. This could alter the relative energies of the conformers predicted in the gas phase.

Solvation also impacts the molecule's reactivity. For example, the acidity of the carboxylic acid group (pKa) is highly dependent on the solvent. PCM, in conjunction with appropriate thermodynamic cycles, can provide theoretical estimates of pKa values in various solvents. The model accounts for the stabilization of the resulting carboxylate anion by the solvent, which is a key factor in determining acidity.

Furthermore, solvation can affect the energy barriers of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products in the presence of a solvent continuum, chemists can gain insights into how the solvent modulates reaction rates and mechanisms. The electrostatic interactions between the solute and the solvent, as captured by the PCM, are often a dominant factor in these effects.

Table 2: Illustrative Solvation Energies of this compound in Different Solvents using PCM

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

| Water | 78.39 | -15.2 |

| Methanol | 32.63 | -12.5 |

| Acetonitrile | 36.64 | -11.8 |

| Chloroform | 4.81 | -5.3 |

Note: This data is hypothetical and represents typical trends in solvation energies for polar molecules.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, a suite of NMR experiments would be employed for a thorough characterization.

Due to the absence of publicly available experimental spectra for this compound, the following sections are based on predicted data derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the dimethylsulfamoyl group.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the substituted benzene ring. The proton on the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities.

The two methyl groups of the dimethylsulfamoyl moiety are chemically equivalent and would therefore give rise to a single, sharp singlet in the aliphatic region of the spectrum. The integration of this signal would correspond to six protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.8 - 8.2 | Multiplet | 3H |

| N(CH₃)₂ | ~ 2.7 | Singlet | 6H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromo, dimethylsulfamoyl, and carboxylic acid substituents. The carbon atom of the carboxylic acid group would be found at the most downfield position, typically in the range of 165-175 ppm. The carbon atoms of the two equivalent methyl groups in the dimethylsulfamoyl group would appear as a single signal in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C (quaternary) | 120 - 145 |

| Aromatic CH | 125 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would be crucial in deciphering the coupling network of the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the carbon signals for the aromatic CH groups and the methyl groups of the dimethylsulfamoyl moiety by correlating them to their attached protons.

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Specific Group Analysis

While less common, heteronuclear NMR experiments focusing on nuclei other than ¹H and ¹³C can provide further structural insights.

¹⁵N NMR: This could be used to probe the electronic environment of the nitrogen atom in the dimethylsulfamoyl group. The chemical shift would be sensitive to the substitution on the aromatic ring.

³³S NMR: Although the low natural abundance and quadrupolar nature of the ³³S nucleus make this experiment challenging, it could directly probe the sulfur atom of the sulfamoyl group, providing information about its oxidation state and chemical environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups within the molecule.

The carboxylic acid group would give rise to a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed as a strong, sharp band around 1700 cm⁻¹.

The dimethylsulfamoyl group has several characteristic vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are expected to appear as strong bands in the IR spectrum. Based on literature for similar sulfonyl compounds, these are anticipated in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.orgdocbrown.info The C-N stretching vibration would also be present.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to a characteristic pattern of overtone and combination bands in the "fingerprint" region of the spectrum. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |

| Dimethylsulfamoyl | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Dimethylsulfamoyl | S=O Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl | C-H Stretch | 2980 - 2850 | Medium |

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric S=O stretch and the aromatic ring vibrations are typically strong, aiding in a comprehensive vibrational analysis.

Conformational Effects on Vibrational Spectra

The vibrational spectra of this compound, obtained through Infrared (IR) and Raman spectroscopy, are sensitive to its conformational isomers. The relative orientation of the carboxylic acid, dimethylsulfamoyl, and bromo substituents on the benzene ring can influence bond vibrations. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the sulfamoyl group could lead to distinct shifts in the O-H and C=O stretching frequencies in the IR spectrum.

In a study on 3-fluorobenzoic acid dimers, two conformational isomers were identified, showing a frequency gap of 24 cm⁻¹ in their S1 origins in the laser-induced fluorescence excitation spectrum. nih.gov This highlights how subtle changes in conformation can lead to observable differences in spectroscopic data. Similar effects would be anticipated for this compound, where different rotamers could be populated.

The polarity of the solvent can also significantly impact the vibrational spectra due to interactions between the solvent and the compound. researchgate.net Theoretical and experimental studies on 2-bromo-4-chlorobenzaldehyde (B1282380) have demonstrated that solvent effects can be correlated with linear solvation energy relationships, providing a deeper understanding of these intermolecular interactions. researchgate.net

Table 1: Expected Vibrational Modes for this compound and their Approximate Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad peak, sensitive to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Position can shift due to dimerization or intramolecular H-bonding. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | |

| S=O (Sulfamoyl) | Asymmetric Stretching | 1350 - 1310 | |

| S=O (Sulfamoyl) | Symmetric Stretching | 1160 - 1120 | |

| C-N (Sulfamoyl) | Stretching | 1180 - 1080 | |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | |

| C-Br | Stretching | 680 - 515 |

Note: The exact frequencies can vary based on the specific conformation, intermolecular interactions, and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₉H₁₀BrNO₄S) is 306.9514 Da. uni.lu HRMS can confirm this elemental formula, distinguishing it from other potential compounds with the same nominal mass. Predicted m/z values for various adducts of the target molecule are available, which can aid in the interpretation of experimental data. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 307.95868 |

| [M+Na]⁺ | 329.94062 |

| [M-H]⁻ | 305.94412 |

| [M+NH₄]⁺ | 324.98522 |

| [M+K]⁺ | 345.91456 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the bromine atom.

Decarboxylation (loss of CO₂).

Cleavage of the dimethylsulfamoyl group, potentially with loss of SO₂ or the dimethylamino group.

Fragmentation of the aromatic ring.

Analysis of the mass spectra of related compounds, such as 2-bromobenzoic acid and 4-bromobenzoic acid, can provide insights into the expected fragmentation patterns. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound will be dominated by π → π* transitions within the benzene ring. The presence of the carboxylic acid, dimethylsulfamoyl, and bromo substituents will influence the energy of these transitions and, consequently, the wavelength of maximum absorbance (λₘₐₓ).

The electronic transitions are influenced by the nature and position of the functional groups on the benzene ring. ias.ac.in The solvent can also play a significant role in the observed UV-Vis spectrum. Studies on 4-benzoylbenzoic acid have shown that the absorption spectra are affected by the pH of the solution due to the protonation state of the carboxylic acid. rsc.org Similar pH-dependent spectral shifts would be expected for this compound in aqueous solutions.

Applications of 2 Bromo 4 Dimethylsulfamoyl Benzoic Acid As a Building Block in Complex Molecular Architectures

Synthesis of Heterocyclic Compounds Incorporating the Benzoic Acid Core

The structure of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid is well-suited for the synthesis of a variety of heterocyclic compounds. The ortho-disposed carboxylic acid and bromine atom can participate in cyclization reactions to form fused ring systems, while each functional group can be used independently to build heterocyclic appendages onto the central benzoic acid core.

The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. ekb.egajol.info The carboxylic acid group of this compound can readily react with nitrogen-based nucleophiles. For instance, condensation with hydrazines or substituted anilines can lead to the formation of amides, which can then undergo intramolecular cyclization, often facilitated by the adjacent bromo group, to yield heterocycles like benzimidazoles, oxadiazoles, and triazoles. ajol.info For example, a common strategy involves the reaction of a bromo-benzoic acid derivative with an amine to form an N-aryl carboxamide, which can then be cyclized to form various nitrogen-containing ring systems. ajol.info

| Heterocycle Class | General Synthetic Strategy | Key Reaction Type(s) |

|---|---|---|

| Benzoxazinones | Reaction with an amino alcohol followed by intramolecular cyclization. | Amidation, Nucleophilic Aromatic Substitution |

| Quinazolinones | Multi-step synthesis involving amidation and subsequent ring closure. | Amidation, Cyclocondensation |

| Benzimidazoles | Condensation with o-phenylenediamines. | Amidation, Cyclodehydration |

| 1,3,4-Oxadiazoles | Conversion of the carboxylic acid to a hydrazide, followed by cyclization with a carbon source. | Hydrazinolysis, Cyclization |

Analogous to the synthesis of nitrogen heterocycles, the functional groups on this compound can be utilized to construct rings containing oxygen or sulfur. The synthesis of thiazole (B1198619) derivatives, for example, can be achieved by reacting α-bromoketones (which can be derived from the benzoic acid) with thiourea (B124793) or related compounds. nih.govnih.gov The reaction of a bromo-substituted aromatic compound with a thiol, followed by intramolecular cyclization, is a common route to sulfur-containing heterocycles. For instance, reacting the bromo position with a mercapto-containing nucleophile can set the stage for subsequent cyclization involving the carboxylic acid to form benzothiazine derivatives. Similarly, reactions with oxygen nucleophiles can lead to the formation of benzoxazole (B165842) or other oxygen-containing ring systems. mdpi.com

Role in the Assembly of Polysubstituted Aromatic Systems

The synthesis of polysubstituted aromatic compounds is crucial for fine-tuning the electronic and steric properties of molecules in materials science and drug discovery. pressbooks.publibretexts.org this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the bromo-substituted position. nih.govyoutube.com Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. nih.gov This enables the systematic modification of the benzene (B151609) core, leading to diverse libraries of compounds built upon the 4-(dimethylsulfamoyl)benzoic acid scaffold. nih.gov The presence of the electron-withdrawing sulfamoyl group can influence the reactivity of the aryl bromide in these coupling reactions. quora.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(0) or Pd(II) catalyst and a base |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, a copper(I) co-catalyst, and a base |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd(0) catalyst and a strong base |

| Stille Coupling | Organotin compound | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(0) catalyst |

Precursor for Functionalized Polymers and Advanced Materials

Benzoic acid and its derivatives are valuable monomers for the synthesis of functional polymers. acs.orgmdpi.com The carboxylic acid group of this compound can be used for step-growth polymerization reactions, such as polyesterification or polyamidation, to incorporate the sulfamoyl-substituted aromatic unit into a polymer backbone. researchgate.net The bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionality along the polymer chain. nih.gov